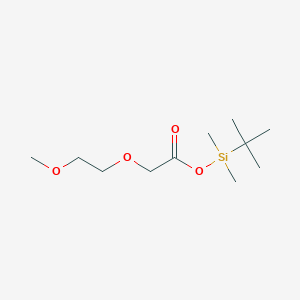
tert-Butyl(dimethyl)silyl (2-methoxyethoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl(dimethyl)silyl (2-methoxyethoxy)acetate is an organosilicon compound with the molecular formula C₉H₂₂O₂Si. It is commonly used in organic synthesis as a protecting group for alcohols and other functional groups. The compound is known for its stability and ease of removal under mild conditions, making it a valuable tool in synthetic chemistry.
Métodos De Preparación
The synthesis of tert-Butyl(dimethyl)silyl (2-methoxyethoxy)acetate typically involves the reaction of tert-butyl(dimethyl)silyl chloride with 2-methoxyethanol in the presence of a base such as imidazole or pyridine. The reaction is carried out in an aprotic solvent like dimethylformamide at room temperature. The product is then purified by distillation or chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
tert-Butyl(dimethyl)silyl (2-methoxyethoxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The silyl group can be substituted with other functional groups using nucleophiles like alkoxides or amines.
Deprotection: The tert-butyl(dimethyl)silyl group can be removed under acidic conditions or by using fluoride ions, yielding the free alcohol.
Common reagents and conditions used in these reactions include tetra-n-butylammonium fluoride in tetrahydrofuran for deprotection and dimethylformamide as a solvent for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
tert-Butyl(dimethyl)silyl (2-methoxyethoxy)acetate is widely used in scientific research, particularly in the fields of organic chemistry and medicinal chemistry. Its applications include:
Protecting Group: Used to protect hydroxyl groups during multi-step synthesis, allowing for selective reactions on other parts of the molecule.
Synthesis of Complex Molecules: Facilitates the synthesis of complex natural products and pharmaceuticals by protecting sensitive functional groups.
Bioconjugation: Employed in the modification of biomolecules for research in biochemistry and molecular biology.
Material Science: Used in the preparation of silicon-based materials and nanocomposites for various industrial applications.
Mecanismo De Acción
The mechanism by which tert-Butyl(dimethyl)silyl (2-methoxyethoxy)acetate exerts its effects involves the formation of a stable silyl ether linkage with hydroxyl groups. This linkage protects the hydroxyl group from unwanted reactions during synthetic procedures. The stability of the silyl ether is due to the steric hindrance provided by the tert-butyl and dimethyl groups, which shield the silicon atom from nucleophilic attack. The compound can be selectively deprotected by fluoride ions, which cleave the silicon-oxygen bond, releasing the free alcohol.
Comparación Con Compuestos Similares
tert-Butyl(dimethyl)silyl (2-methoxyethoxy)acetate is similar to other silyl protecting groups such as trimethylsilyl, triisopropylsilyl, and tert-butyldiphenylsilyl ethers. it is unique in its balance of stability and ease of removal. While trimethylsilyl groups are more easily removed, they are less stable under acidic conditions. Triisopropylsilyl and tert-butyldiphenylsilyl groups offer greater stability but require harsher conditions for removal.
Similar compounds include:
- Trimethylsilyl (TMS) ethers
- Triisopropylsilyl (TIPS) ethers
- tert-Butyldiphenylsilyl (TBDPS) ethers
Each of these compounds has its own advantages and limitations, making them suitable for different applications in synthetic chemistry.
Propiedades
Número CAS |
870298-57-0 |
|---|---|
Fórmula molecular |
C11H24O4Si |
Peso molecular |
248.39 g/mol |
Nombre IUPAC |
[tert-butyl(dimethyl)silyl] 2-(2-methoxyethoxy)acetate |
InChI |
InChI=1S/C11H24O4Si/c1-11(2,3)16(5,6)15-10(12)9-14-8-7-13-4/h7-9H2,1-6H3 |
Clave InChI |
UPTFEVMDABDSLR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC(=O)COCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2R,3R)-4,4-dimethoxy-3-(nitromethyl)butan-2-yl]-1,3-dioxane](/img/structure/B14199994.png)
![Benzenemethanamine, N-[2-methyl-2-(phenylseleno)propylidene]-](/img/structure/B14200004.png)
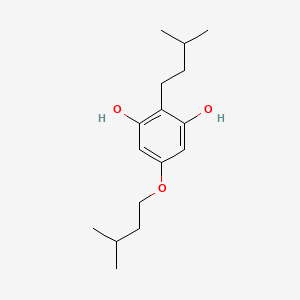
stannane](/img/structure/B14200014.png)
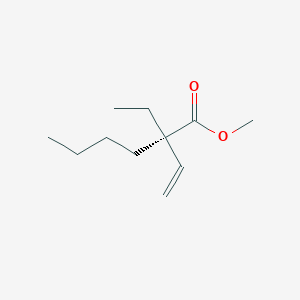
![4-[(Cyclohexylmethyl)amino]-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B14200029.png)
![5-Bromo-6-[5-phenyl-2-(propan-2-YL)thiophen-3-YL]-1,10-phenanthroline](/img/structure/B14200035.png)
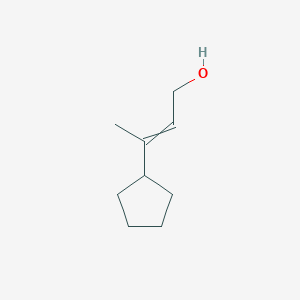
![N-{[6-(3-Formylphenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14200038.png)
![N-{4-[(2-Aminoethyl)carbamoyl]phenyl}glycine](/img/structure/B14200039.png)
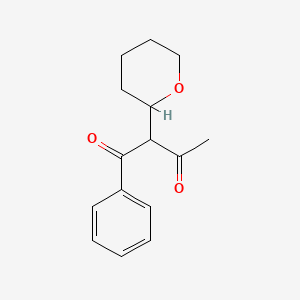
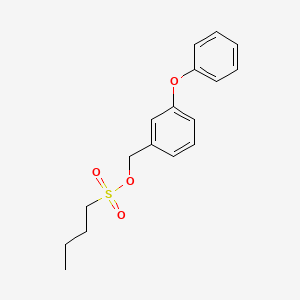
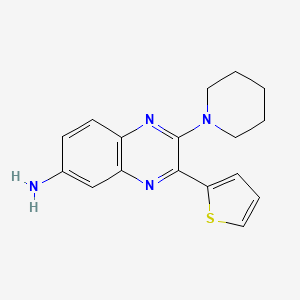
![N-{(2S)-2-[(tert-Butoxycarbonyl)amino]-2-phenylacetyl}-N-methylglycine](/img/structure/B14200074.png)
